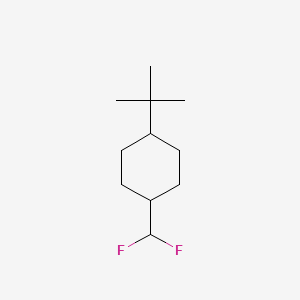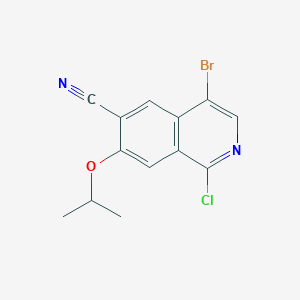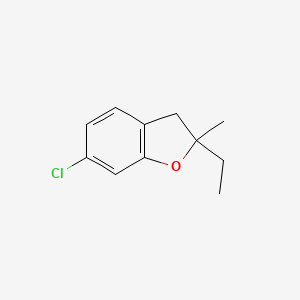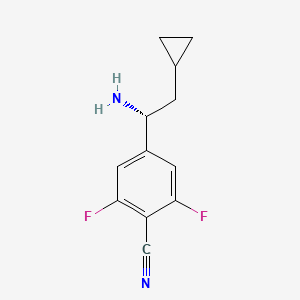
1-(Tert-butyl)-4-(difluoromethyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butyl)-4-(difluoromethyl)cyclohexane is an organic compound characterized by the presence of a tert-butyl group and a difluoromethyl group attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl)-4-(difluoromethyl)cyclohexane typically involves the introduction of the tert-butyl and difluoromethyl groups onto a cyclohexane ring. One common method is the radical trifluoromethylation of cyclohexane derivatives. This process involves the generation of difluoromethyl radicals, which then react with the cyclohexane ring to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing specialized reactors and conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the scalability of this process .
Análisis De Reacciones Químicas
Types of Reactions
1-(Tert-butyl)-4-(difluoromethyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the cyclohexane ring .
Aplicaciones Científicas De Investigación
1-(Tert-butyl)-4-(difluoromethyl)cyclohexane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(Tert-butyl)-4-(difluoromethyl)cyclohexane involves its interaction with molecular targets and pathways within a system. The difluoromethyl group can influence the compound’s reactivity and interactions with enzymes or receptors, potentially leading to specific biological effects. The tert-butyl group can also affect the compound’s steric properties, influencing its binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
1-(Tert-butyl)-4-methylcyclohexane: Similar structure but with a methyl group instead of a difluoromethyl group.
1-(Tert-butyl)-4-chlorocyclohexane: Contains a chlorine atom instead of a difluoromethyl group.
1-(Tert-butyl)-4-hydroxycyclohexane: Features a hydroxyl group in place of the difluoromethyl group.
Uniqueness
1-(Tert-butyl)-4-(difluoromethyl)cyclohexane is unique due to the presence of both the tert-butyl and difluoromethyl groups, which confer distinct chemical and physical properties. The difluoromethyl group, in particular, can enhance the compound’s stability and reactivity, making it valuable for various applications .
Propiedades
Número CAS |
2089651-44-3 |
|---|---|
Fórmula molecular |
C11H20F2 |
Peso molecular |
190.27 g/mol |
Nombre IUPAC |
1-tert-butyl-4-(difluoromethyl)cyclohexane |
InChI |
InChI=1S/C11H20F2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h8-10H,4-7H2,1-3H3 |
Clave InChI |
ZDIALGPJKJALAR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(CC1)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13051048.png)

![6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hcl](/img/structure/B13051057.png)

![(1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL](/img/structure/B13051067.png)


![N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide](/img/structure/B13051078.png)
![2-Fluoro-8-azaspiro[4.5]decane hcl](/img/structure/B13051090.png)


